Z-Val-ala-OH

概要

説明

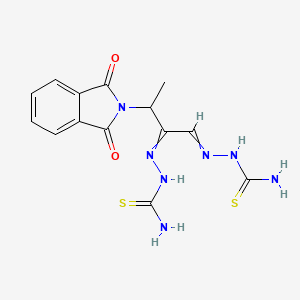

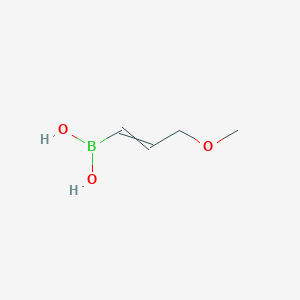

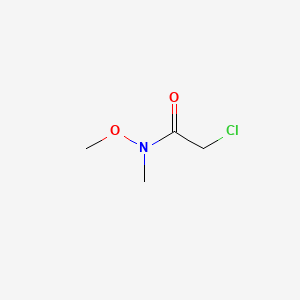

Z-Val-Ala-OH, also known as Carbobenzoxy-L-valyl-L-alanine, is a dipeptide derivative of valine and alanine . It has a molecular formula of C16H22N2O5 and a molecular weight of 322.36 .

Synthesis Analysis

This compound is used as a starting material for the synthesis of various peptide-based drugs, such as angiotensin-converting enzyme inhibitors, renin inhibitors, and opioid analgesics . It has been used in solid-phase peptide synthesis in water, utilizing Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants .Molecular Structure Analysis

The molecular structure of this compound is characterized by a dipeptide linkage between valine and alanine . The InChI code for this compound is 1S/C16H22N2O5/c1-10(2)13(14(19)17-11(3)15(20)21)18-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1 .Physical And Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It has a molecular weight of 322.36 and a molecular formula of C16H22N2O5 .科学的研究の応用

酵素分解可能なオリゴヌクレオチド

Z-Val-ala-OHは、酵素分解可能なオリゴヌクレオチドの開発に使用されてきました . これらのオリゴヌクレオチドは、DNAの刺激応答性および部位特異的切断を可能にする分解可能なリンカーを含んでいます . このアプリケーションは、以前に報告された分解可能なリンカーの限界によってそのアプリケーションが制限されていたin vivo研究において特に役立ちます .

オリゴヌクレオチドの自動合成

この化合物は、オリゴヌクレオチドの自動合成に使用されてきました . このプロセスには、酵素分解可能なオリゴヌクレオチドの合成に使用されるVal-Ala-02およびVal-Ala-Chalconeホスホラミダイトの開発が含まれます .

カテプシンB感受性ジペプチドリンカー

抗体薬物複合体(ADC)中のカテプシンB感受性ジペプチドリンカーに触発されて、研究者は酵素分解可能なオリゴヌクレオチドの自動合成のためにVal-Ala-02およびVal-Ala-Chalconeホスホラミダイトを開発しました . カテプシンBはVal-Ala-02およびVal-Ala-Chalconeリンカーを効率的に消化し、オリゴヌクレオチドを2つの成分に切断するか、小分子ペイロードを放出します .

治療用オリゴヌクレオチド

ADCにおけるジペプチドリンカーの成功により、これらのジペプチドリンカーホスホラミダイトが治療用オリゴヌクレオチドの新しい臨床用途を促進すると考えられています . これは、治療用オリゴヌクレオチドの分野に革命を起こす可能性があります。

創薬

This compoundは創薬に使用されます. そのユニークな特性により、科学研究において汎用性の高い材料となっています.

ペプチド合成

この化合物は、ペプチド合成にも使用されます. このプロセスには、ペプチド結合によって結合されたアミノ酸モノマーの短い鎖であるペプチドの作成が含まれます.

酵素的研究

This compoundは酵素的研究にも適用されます. これらの研究には、細胞内で起こるほとんどすべての化学反応の速度を大幅に加速する生物学的分子である酵素の調査が含まれます.

ケミカルバイオロジー

This compoundはケミカルバイオロジーの分野で使用されています . この文脈では、this compoundなどの分解可能なリンカーは、生物学的標的に対して相互作用するか、操作するために役立ちます .

Safety and Hazards

Z-Val-Ala-OH should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or contact, immediate medical attention should be sought .

作用機序

Target of Action

Z-Val-ala-OH, also known as Carbobenzoxy-L-valyl-L-alanine, is a dipeptide derivative of the amino acids valine and alanine

Mode of Action

Dipeptides can interact with various enzymes, receptors, and transporters in the body, influencing their function and potentially leading to various physiological changes .

Biochemical Pathways

Given that it is a derivative of the amino acids valine and alanine, it may be involved in the metabolic pathways of these amino acids .

Pharmacokinetics

Its solubility in dmso is reported to be 100 mg/ml , which may influence its bioavailability.

Result of Action

As a dipeptide derivative, it may have various effects depending on its specific targets and the nature of its interactions with these targets .

Action Environment

It is known that the compound is stable for up to 3 years at -20°c and for up to 2 years at 4°c .

生化学分析

Biochemical Properties

Z-Val-ala-OH plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein synthesis. It interacts with various enzymes, including proteases and peptidases, which are responsible for breaking down proteins into smaller peptides and amino acids. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, inhibiting its activity and thus providing insights into enzyme function and regulation .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by modulating the activity of specific enzymes and proteins involved in these processes. For example, this compound has been found to inhibit the activity of certain caspases, which are enzymes involved in apoptosis or programmed cell death. This inhibition can lead to changes in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, such as caspases, preventing their activity and thereby inhibiting apoptosis. This binding interaction is crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable when stored at low temperatures, but its activity can decrease over time if not stored properly. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and changes in cell behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular processes and potential damage to tissues. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can affect metabolic flux and metabolite levels by inhibiting specific enzymes involved in amino acid metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential impact on overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The transport and distribution of this compound are critical for understanding its cellular effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how this compound exerts its effects at the cellular level and for developing targeted therapeutic strategies .

特性

IUPAC Name |

(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-10(2)13(14(19)17-11(3)15(20)21)18-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQLNJPBTLIYNW-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24787-89-1 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24787-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)